Azido-PEG3-Sulfone-PEG4-Boc: A Technical Guide for Advanced Bioconjugation and Drug Development
Azido-PEG3-Sulfone-PEG4-Boc: A Technical Guide for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-Sulfone-PEG4-Boc is a heterobifunctional crosslinker of significant interest in the fields of chemical biology, drug delivery, and targeted protein degradation. This advanced linker molecule incorporates multiple functionalities, each serving a distinct and crucial role in the precise construction of complex biomolecular conjugates. Its structure is designed for maximum efficiency and versatility in creating covalent linkages between different molecular entities.
This technical guide provides a comprehensive overview of Azido-PEG3-Sulfone-PEG4-Boc, including its physicochemical properties, detailed experimental protocols for its application, and diagrams illustrating its utility in modern bioconjugation strategies.
Physicochemical Properties
The key quantitative data for Azido-PEG3-Sulfone-PEG4-Boc are summarized in the table below. These specifications are critical for accurate experimental design, including stoichiometry calculations and storage considerations.
| Property | Value | Reference |
| CAS Number | 2055023-76-0 | [1] |
| Molecular Formula | C₂₃H₄₅N₃O₁₁S | [1] |
| Molecular Weight | 571.68 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents | |
| Storage Conditions | Store at 2-8°C, sealed and dry. For long-term storage, -20°C is recommended. | [1][2] |
Core Functionalities and Applications
Azido-PEG3-Sulfone-PEG4-Boc is a PEG-based linker with three key functional components that enable a wide range of applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.[3]
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Azido (B1232118) Group (N₃): This moiety is a versatile handle for "click chemistry" reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[3] This allows for the highly specific and efficient covalent attachment to molecules bearing a compatible alkyne group.
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Sulfone Group (SO₂): The sulfone group acts as a reactive handle for thiol-specific modifications.[1] It can react with the free thiol group of cysteine residues in proteins via a Michael addition, forming a stable thioether bond. This enables the site-specific conjugation of the linker to proteins.
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Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group protects a terminal amine. It is stable during the initial conjugation steps and can be selectively removed under acidic conditions to reveal a primary amine.[1] This newly exposed amine can then be used for subsequent functionalization, providing a sequential and controlled approach to building complex molecules.
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PEG Spacers (PEG3 and PEG4): The polyethylene (B3416737) glycol chains enhance the solubility of the linker and the resulting conjugate in aqueous environments.[1] They also provide flexibility and reduce steric hindrance, which can improve the efficiency of conjugation reactions and the biological activity of the final product.
The overall workflow for utilizing this trifunctional linker can be visualized as follows:
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving Azido-PEG3-Sulfone-PEG4-Boc. These are intended as starting points and may require optimization based on the specific substrates and desired outcomes.
Protocol for Thiol-Specific Modification of a Protein
This protocol describes the conjugation of the sulfone moiety of the linker to a cysteine residue on a target protein.
Materials:
-
Target protein with an accessible cysteine residue
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Azido-PEG3-Sulfone-PEG4-Boc
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
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Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a concentration of 1-5 mg/mL. If the protein has been stored in a buffer containing thiol-reducing agents (e.g., DTT, TCEP), these must be removed prior to conjugation, for example, by buffer exchange using a desalting column.
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Linker Preparation: Prepare a stock solution of Azido-PEG3-Sulfone-PEG4-Boc in anhydrous DMSO or DMF at a concentration of 10-50 mM.
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Conjugation Reaction: Add a 5-20 fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
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Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
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Purification: Remove the excess, unreacted linker by size exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between the azido group of the linker (already conjugated to a protein) and a molecule containing a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized protein (from section 4.1)
-
DBCO- or BCN-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4, or other amine-free buffer
-
Anhydrous DMSO or DMF
Procedure:
-
Reactant Preparation:
-
Ensure the azide-functionalized protein is in the appropriate reaction buffer at a known concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of the DBCO- or BCN-functionalized molecule in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
SPAAC Reaction: Add a 2-10 fold molar excess of the strained alkyne stock solution to the azide-functionalized protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-24 hours.[4] The reaction progress can be monitored by LC-MS or SDS-PAGE if the conjugated molecule imparts a significant mass change.
-
Purification: Purify the resulting conjugate to remove excess unreacted alkyne-functionalized molecule using dialysis, tangential flow filtration (TFF), or size exclusion chromatography.
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Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays relevant to the conjugated molecule.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the copper(I)-catalyzed click reaction between the azide (B81097) group of the linker and a terminal alkyne.
Materials:
-
Azide-functionalized molecule
-
Terminal alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Reaction Buffer: PBS, pH 7.4, or similar aqueous buffer
-
Anhydrous DMSO or DMF
Procedure:
-
Reactant Preparation:
-
Dissolve the azide- and alkyne-containing molecules in the reaction buffer to their desired final concentrations.
-
-
Reagent Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare this fresh).
-
-
CuAAC Reaction:
-
In a reaction tube, combine the azide and alkyne molecules.
-
Add the THPTA solution to the CuSO₄ solution to pre-complex the copper. A typical ligand-to-copper ratio is 5:1.[5]
-
Add the copper/ligand complex to the reaction mixture. The final copper concentration is typically 0.25-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5 mM.[5]
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification and Characterization: Purify and characterize the product as described in the SPAAC protocol.
Protocol for Boc Deprotection
This protocol details the removal of the Boc protecting group to expose a primary amine for further conjugation.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Deprotection:
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[6]
-
If the substrate is sensitive to side reactions, add TIS (2.5-5% v/v) as a scavenger.
-
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by LC-MS.[6]
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Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a suitable organic solvent and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
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Conclusion
Azido-PEG3-Sulfone-PEG4-Boc is a powerful and versatile tool for researchers in drug development and chemical biology. Its unique combination of an azide for click chemistry, a sulfone for thiol-specific conjugation, and a protected amine for sequential functionalization, all connected by solubility-enhancing PEG spacers, enables the precise and efficient synthesis of complex biomolecular architectures like PROTACs and antibody-drug conjugates. The experimental protocols provided herein serve as a guide for the effective utilization of this advanced linker in cutting-edge research applications.
